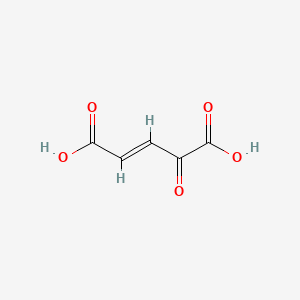

3,4-Didehydro-2-ketoglutaric acid

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-4-oxopent-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O5/c6-3(5(9)10)1-2-4(7)8/h1-2H,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSRJVGQNCNEFU-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-32-6 | |

| Record name | 3,4-Didehydro-2-ketoglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Preparation Methodologies for Research Applications

Established Laboratory Synthesis Routes for 3,4-Didehydro-2-ketoglutaric Acid

Detailed, peer-reviewed laboratory synthesis routes specifically for this compound are not extensively documented in publicly available literature. However, based on the principles of organic chemistry and known reactions for creating α,β-unsaturated ketones, a potential synthetic pathway can be proposed starting from the more readily available α-ketoglutaric acid.

One plausible approach involves the introduction of a leaving group at the 3-position of a protected α-ketoglutarate derivative, followed by an elimination reaction to form the double bond. A hypothetical reaction scheme is outlined below:

Table 1: Proposed Laboratory Synthesis Route for this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Carboxylic Acid Groups | Esterification with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. | Di-ester of α-ketoglutaric acid |

| 2 | Bromination at the α-position to the ketone | A brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst. | 3-Bromo-2-ketoglutarate diester |

| 3 | Elimination | A non-nucleophilic base (e.g., DBU or triethylamine) to induce dehydrobromination. | 3,4-Didehydro-2-ketoglutarate diester |

| 4 | Deprotection | Acid- or base-catalyzed hydrolysis of the ester groups. | This compound |

It is important to note that the reaction conditions would require careful optimization to maximize the yield of the desired product and minimize side reactions. The stability of the didehydro product would also be a critical consideration throughout the synthesis and purification process.

Enzymatic Synthesis Approaches for Research Materials

Enzymatic synthesis offers a highly specific and potentially more environmentally benign alternative to chemical synthesis for producing research-grade materials. While a specific enzyme that directly synthesizes this compound has not been characterized, the enzymatic dehydrogenation of α-ketoglutarate is a conceivable route.

Fe(II)/α-ketoglutarate-dependent dioxygenases are a class of enzymes known to catalyze the oxidation of various substrates, coupled with the oxidative decarboxylation of α-ketoglutarate to succinate. acs.org It is plausible that a specifically engineered or discovered enzyme from this family, or another dehydrogenase, could catalyze the formation of the 3,4-double bond. For instance, isocitrate dehydrogenase has been shown to be a target of 3,4-didehydro-2-ketoglutarate, suggesting a structural similarity and potential for a related enzyme to catalyze its formation. nih.gov

The development of such an enzymatic process would involve screening for suitable microorganisms or enzymes, followed by optimization of reaction conditions such as pH, temperature, and cofactor concentrations.

Radiosynthesis and Isotopic Labeling for Mechanistic Studies

Radiolabeled versions of this compound are indispensable for mechanistic studies of the enzymes it interacts with, allowing for tracing the molecule's fate and identifying binding sites. The most common isotopes for this purpose are carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H).

The synthesis of isotopically labeled this compound would likely follow a similar chemical route as the unlabeled compound, but with the introduction of the isotopic label at a specific position. For example, starting with a commercially available isotopically labeled precursor of α-ketoglutaric acid would be a straightforward approach.

Table 2: Potential Strategies for Radiosynthesis of this compound

| Isotope | Labeling Position | Precursor | Method |

| ¹⁴C | C-1 or C-5 | [1-¹⁴C] or [5-¹⁴C]-α-ketoglutaric acid | Chemical synthesis as outlined in section 2.1. |

| ³H | C-3 or C-4 | α-Ketoglutaric acid | Catalytic tritium exchange on a suitable precursor before or after the introduction of the double bond. |

The choice of isotope and labeling position would depend on the specific research question. For instance, to study the decarboxylation of the molecule, labeling at the C-1 position would be ideal. The specific activity of the final radiolabeled product would need to be determined to ensure its suitability for the intended experiments.

Purification and Characterization Strategies for Research Purity

Ensuring the high purity of this compound is critical for its use in research, as impurities could lead to ambiguous or erroneous results. A combination of chromatographic and analytical techniques is typically employed.

Purification:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying small organic molecules like this compound. A C18 column with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., trifluoroacetic acid or formic acid) to suppress ionization would likely provide good separation.

Ion-Exchange Chromatography: Given the presence of two carboxylic acid groups, anion-exchange chromatography could also be an effective purification method.

Characterization:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical methods:

Table 3: Analytical Methods for Characterization of this compound

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR would show characteristic signals for the vinylic protons of the double bond. ¹³C NMR would confirm the presence of the olefinic carbons and the carbonyl and carboxyl carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum would show the molecular ion peak corresponding to the mass of this compound (C₅H₄O₅). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=C double bond, C=O (ketone), and C=O and O-H (carboxylic acids) would be expected. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of the α,β-unsaturated ketone chromophore. | An absorption maximum in the UV region would be expected due to the conjugated system. |

By employing these synthesis, purification, and characterization strategies, researchers can obtain high-purity this compound for their investigations into enzyme mechanisms and other biochemical processes.

Enzymatic Interactions and Mechanisms

3,4-Didehydro-2-ketoglutaric Acid as an Affinity Label for Diphosphopyridine Nucleotide Dependent Isocitrate Dehydrogenase

This compound, also referred to as ene-ketoglutarate (eneKG), has been identified as an effective affinity label for diphosphopyridine nucleotide (DPN, or NAD+) dependent isocitrate dehydrogenase. nih.govacs.org This compound arises from the decomposition of 3-bromo-2-ketoglutarate. acs.org Its structure allows it to act as a chemical probe for the binding sites of 2-ketoglutarate, a crucial intermediate in the Krebs cycle. acs.org The utility of this compound as an affinity label stems from its ability to specifically and irreversibly inactivate DPN-dependent isocitrate dehydrogenase, an enzyme critical for cellular metabolism. nih.govacs.org

The inactivation of DPN-dependent isocitrate dehydrogenase by this compound proceeds through a covalent modification mechanism. acs.org The proposed mechanism involves a Michael-type addition reaction, where a nucleophilic residue within the enzyme's active site attacks the C-4 position of the α,β-unsaturated keto acid. acs.org This reaction leads to the formation of a stable, covalent bond between the enzyme and the inactivator, resulting in the loss of enzymatic activity. acs.org Evidence suggests that the inactivator is unstable, which is a characteristic feature of some affinity labels. acs.org

This compound demonstrates significant specificity for DPN-dependent isocitrate dehydrogenase. nih.gov The labeling is highly selective, as evidenced by protection experiments. The presence of the substrate isocitrate and the cofactor NADP+ protects the enzyme from inactivation by the parent compound, 3-bromo-2-ketoglutarate, suggesting that the modification occurs at or near the active site. nih.gov However, α-ketoglutarate, the product of the normal enzymatic reaction, does not offer protection against inactivation. nih.gov This suggests that while this compound is a structural analog of α-ketoglutarate, its interaction with the enzyme is distinct and leads to irreversible modification rather than simple competitive binding in this context. acs.orgnih.gov

Kinetic studies reveal the characteristics of the interaction between isocitrate dehydrogenase and the precursor, 3-bromo-2-ketoglutarate, which decomposes to form this compound. The inactivation process exhibits rate saturation, a hallmark of affinity labeling where an initial reversible enzyme-inhibitor complex is formed prior to irreversible modification. nih.gov For 3-bromo-2-ketoglutarate, the minimum inactivation half-time is 3 minutes, and the inactivation constant (Kinact) is 250 µM. nih.gov As a competitive inhibitor in the isocitrate oxidation assay, 3-bromo-2-ketoglutarate shows a Ki of 100 µM. nih.gov

Furthermore, 3-bromo-2-ketoglutarate itself can act as a substrate for the enzyme, being reduced in an NADPH-dependent reaction with a Km of 250 µM. nih.gov This reduction is competitively inhibited by isocitrate (Ki = 3 µM) and α-ketoglutarate (Ki = 50 µM). nih.gov

| Kinetic Parameter | Value | Compound | Enzyme Condition |

| Kinact | 250 µM | 3-Bromo-2-ketoglutarate | Inactivation of Isocitrate Dehydrogenase |

| Minimum Inactivation t1/2 | 3 min | 3-Bromo-2-ketoglutarate | Inactivation of Isocitrate Dehydrogenase |

| Ki (Competitive) | 100 µM | 3-Bromo-2-ketoglutarate | Inhibition of Isocitrate Oxidation |

| Km (as substrate) | 250 µM | 3-Bromo-2-ketoglutarate | Reduction by Isocitrate Dehydrogenase |

| Ki (vs. Bromoketoglutarate reduction) | 3 µM | Isocitrate | Inhibition of Bromoketoglutarate Reduction |

| Ki (vs. Bromoketoglutarate reduction) | 50 µM | α-Ketoglutarate | Inhibition of Bromoketoglutarate Reduction |

Interactions with Glutamate (B1630785) Dehydrogenase

This compound has also been studied in the context of its interaction with glutamate dehydrogenase. nih.gov This enzyme is another key player in the link between carbohydrate and amino acid metabolism, utilizing α-ketoglutarate as a substrate. acs.org

Research indicates that the decomposition product of 3-bromo-2-ketoglutarate, presumed to be this compound, can serve as a substrate for glutamate dehydrogenase. acs.org This substrate activity implies that the compound binds to the active site of glutamate dehydrogenase, and therefore would act as a competitive inhibitor with respect to the enzyme's natural substrate, α-ketoglutarate. The ability to act as a substrate demonstrates a clear interaction and affinity for the enzyme's binding pocket. acs.org

Currently, there is limited specific information in the reviewed literature concerning the allosteric modulation of glutamate dehydrogenase by this compound. While glutamate dehydrogenase is known to be subject to allosteric regulation by various effectors, including its own substrate α-ketoglutarate in some plant species, direct studies detailing allosteric effects of this compound are not prominently featured. nih.gov The primary focus of existing research has been on its role as an affinity label and its interactions within the active site of dehydrogenases like isocitrate dehydrogenase and glutamate dehydrogenase. nih.govacs.org

Exploration of Other Potential Enzyme Substrates or Inhibitors

Identification of Binding Motifs

Research into the interaction of this compound with enzymes has revealed it to be an active site-directed inhibitor, particularly for aspartate aminotransferase. researchgate.net The binding of this compound to the enzyme follows saturation kinetics, indicating a specific binding event. researchgate.net

One of the key features influencing its binding is the presence of two negative charges on the molecule. It has been suggested that these negative charges may hinder the molecule's approach to certain residues within the enzyme's active site, such as a cysteine residue. researchgate.net This electrostatic repulsion could play a significant role in modulating the inhibitory activity.

While specific binding motifs in terms of conserved amino acid sequences that directly interact with this compound have not been explicitly detailed in available literature, the interactions are known to be directed at the active site of alpha-keto acid-utilizing enzymes. For aspartate aminotransferase, the active site is known to bind dicarboxylic substrates via interactions with arginine residues, specifically Arg386 and Arg292, which bind the proximal and distal carboxylate groups, respectively. nih.gov It is plausible that this compound, being a dicarboxylic acid, engages with a similar binding motif.

Table 1: Enzymes Interacting with this compound

| Enzyme | Interaction Type | Key Observations |

| Aspartate Aminotransferase | Inhibitor | Active site-directed; binding exhibits saturation kinetics; inactivation enhanced by glutamate. researchgate.net |

| Glutamate Dehydrogenase | Substrate | The compound is processed by the enzyme, with kinetic constants similar to the natural substrate, alpha-ketoglutarate. researchgate.net |

| Isocitrate Dehydrogenase | Affinity Label | The compound acts as an affinity label for the diphosphopyridine nucleotide-dependent form of this enzyme. nih.gov |

Structural Biology Approaches to Enzyme-Ligand Complexes

As of the current available scientific literature, there are no specific published structural biology studies, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, that have resolved the three-dimensional structure of this compound in a complex with an enzyme. Such studies are crucial for definitively identifying the precise amino acid residues involved in binding and the conformational changes that occur upon ligand association.

However, the broader structural understanding of the enzymes it interacts with can provide inferential insights. For instance, the crystal structure of aspartate aminotransferase reveals a complex active site that undergoes significant conformational changes upon substrate binding, including the movement of a small domain to close over the active site crevice. nih.gov The binding of dicarboxylic substrates is mediated by specific arginine residues. nih.gov It is highly probable that this compound would also interact with these key arginine residues within the active site.

Similarly, structural studies of glutamate dehydrogenase have identified distinct domains for substrate (glutamate) and cofactor (NAD+) binding. nih.gov Given that this compound acts as a substrate for this enzyme, it would occupy the glutamate binding domain to be acted upon by the enzyme. researchgate.netnih.gov

The absence of direct structural data for a this compound-enzyme complex represents a knowledge gap and an opportunity for future research to elucidate the precise molecular interactions and the structural basis for its inhibitory or substrate activity.

Analytical and Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is a cornerstone for the analysis of metabolites like 3,4-Didehydro-2-ketoglutaric acid from biological fluids and tissues. These techniques excel at separating the target analyte from a multitude of other molecules, which is a critical first step before quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of keto acids due to its high sensitivity and selectivity. Given the polar and ionizable nature of this compound, chromatographic methods like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective. HILIC columns are well-suited for retaining and separating water-soluble compounds that are poorly retained on traditional reversed-phase columns. helixchrom.com

The mobile phase in such methods typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution containing additives such as ammonium formate or ammonium acetate. These additives help to improve the ionization efficiency for mass spectrometry detection. helixchrom.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of various metabolites in a sample. helixchrom.com Following chromatographic separation, the analyte is introduced into the mass spectrometer, which identifies and quantifies it based on its unique mass-to-charge ratio (m/z). For quantitative analysis, the peak areas from an extracted ion chromatogram (XIC) corresponding to the specific m/z of the target analyte are often used. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar and hydrophilic compounds. helixchrom.com |

| Stationary Phase | Tri-Modal HILIC Columns (e.g., Amaze TH) | Effective handling of polar and ionizable analytes. helixchrom.com |

| Mobile Phase | Acetonitrile/Water with Ammonium Formate/Acetate | Enhances ionization for MS detection. helixchrom.com |

| Elution | Gradient | Optimal separation of multiple compounds in a single run. helixchrom.com |

| Detection | Mass Spectrometry (MS) | Sensitive and selective detection and quantification based on mass-to-charge ratio. helixchrom.com |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique routinely used for the profiling of organic acids in biological samples, particularly urine. nih.gov For a non-volatile compound like this compound, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This is typically achieved through esterification followed by silylation.

A significant challenge in the GC-MS analysis of organic acids is the potential for co-elution of structurally similar isomers. nih.gov To overcome this, specific temperature programs, including isothermal holds, can be developed to enhance the chromatographic separation between isomers. nih.gov The selection of unique ions for monitoring during mass spectrometry analysis further improves analytical specificity. nih.gov This ensures that the quantification is accurate and not confounded by interfering substances.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Sample Preparation | Derivatization (e.g., silylation) | Increases volatility for GC analysis. |

| Separation Column | Capillary column (e.g., DB-5ms) | Separation of volatile organic acids. |

| Temperature Program | Gradient with isothermal holds | Enhances separation of isomers. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for identification. |

| Detection | Mass Spectrometry (Scan or SIM mode) | Identification based on fragmentation patterns and quantification of specific ions. |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing the purity of isolated samples. These methods provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide precise information on the arrangement of atoms and confirm the presence of the C=C double bond at the 3 and 4 positions. The chemical shifts and coupling constants of the protons and carbons would be characteristic of the specific electronic environment created by the ketone and carboxylic acid functional groups in conjugation with the double bond.

Furthermore, NMR is a key technique for isotopic tracing studies. By using precursors enriched with stable isotopes like ¹³C or ²H, researchers can track the metabolic fate of these labeled molecules through various biochemical pathways. The incorporation of these isotopes into this compound and its downstream metabolites can be monitored by NMR, providing insights into its synthesis and conversion within a biological system. For instance, NMR studies on related enzyme systems have shown that the binding of substrates like α-ketoglutarate can induce conformational changes in the enzyme's active site, which can be observed through changes in the NMR spectrum. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and the C=C stretch of the double bond. The position of the C=O and C=C stretching bands would be influenced by the conjugation between these groups.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for both quantification and characterization. The conjugated system formed by the α,β-unsaturated ketone moiety in this compound is expected to absorb UV light at a specific wavelength (λmax). This property can be exploited for quantifying the compound in pure samples or chromatographic effluents. Assays based on capturing α-ketoglutarate with 2,4-dinitrophenylhydrazine to yield a colored hydrazone product that can be quantified using UV-Vis absorption spectroscopy have been developed for the parent compound. nih.govnih.gov

| Spectroscopic Technique | Expected Feature for this compound | Information Provided |

|---|---|---|

| Infrared (IR) | Stretching bands for O-H (acid), C=O (acid, ketone), C=C | Identification of functional groups. |

| UV-Visible (UV-Vis) | Absorbance maximum (λmax) due to conjugated system | Quantification and evidence of the α,β-unsaturated ketone structure. |

| ¹H NMR | Signals for olefinic and carboxylic acid protons | Proton environment and structural connectivity. |

| ¹³C NMR | Signals for carbonyl, olefinic, and carboxyl carbons | Carbon skeleton and functional group identification. |

Enzymatic Assays for Monitoring Interconversion

Enzymatic assays offer a highly specific method for quantifying metabolites by using enzymes that catalyze a specific reaction. For α-ketoglutarate, assays are available that measure its concentration in biological samples like serum, plasma, and urine. caymanchem.com These assays typically involve an enzymatic reaction where α-ketoglutarate is converted to another product, and this reaction is coupled to a detection system that produces a fluorescent or colorimetric signal. caymanchem.com

Developing a similar assay for this compound would require an enzyme that specifically recognizes and metabolizes this particular unsaturated keto acid. The activity of such an enzyme could be monitored by measuring the depletion of the substrate or the formation of a product. For example, if an enzyme reduces the double bond or decarboxylates the molecule, this conversion can be linked to the change in absorbance of a cofactor like NADH or the production of a reporter molecule. Such an assay would be invaluable for monitoring the interconversion of this compound in real-time within biochemical studies.

Development of High-Throughput Screening Assays for Research

The study of this compound, more commonly known in scientific literature as 2-keto-3-deoxy-D-gluconate (KDG), and its metabolic pathways necessitates efficient methods for identifying and characterizing molecules that interact with its associated enzymes. High-throughput screening (HTS) provides a platform for rapidly testing large libraries of chemical compounds for their potential to modulate the activity of these enzymes. The development of HTS assays for KDG-related research is primarily centered on the enzymes involved in its synthesis and degradation, such as those in the Entner-Doudoroff (ED) pathway.

The core principle behind these HTS assays is the adaptation of established enzymatic assays into a format suitable for automation and miniaturization, typically in 96-well or 384-well microplates. These assays are designed to produce a measurable signal, such as a change in absorbance or fluorescence, that correlates with enzyme activity.

A common strategy involves coupled-enzyme systems where the product of the primary enzymatic reaction is used as a substrate for a second enzyme, which in turn generates a detectable signal. For instance, the activity of enzymes that produce KDG or its phosphorylated form, 2-keto-3-deoxy-6-phosphogluconate (KDPG), can be monitored. The subsequent cleavage of KDPG by KDPG aldolase yields pyruvate and glyceraldehyde-3-phosphate. nih.govfrontiersin.org The production of pyruvate can then be coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. nih.gov The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. nih.govnih.gov

The development of a robust HTS assay requires careful optimization and validation. A key metric for validation is the Z-factor, a statistical measure of the separation between the positive and negative control signals. A Z-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. nih.gov

Enzymatic assays for key proteins in KDG metabolism form the basis for these screening platforms. For example, KDG kinase activity can be determined by measuring the formation of KDPG, which is then quantified using the coupled LDH–NADH system after conversion by KDPG aldolase. nih.gov Similarly, KDPG aldolase activity can be directly measured by quantifying pyruvate production from a KDPG substrate, again using the LDH-NADH coupling system. nih.gov

The table below summarizes the principles of potential HTS assays targeting enzymes in the KDG metabolic pathway.

| Target Enzyme | Assay Principle | Substrate(s) | Detection Method | Key Components |

| Gluconate Dehydratase | Measures the conversion of D-gluconate to KDG. nih.gov | D-gluconate | Coupled enzyme assay leading to NADH oxidation. | KDG Kinase, KDPG Aldolase, Lactate Dehydrogenase (LDH), NADH |

| 2-Keto-3-deoxy-D-gluconate Kinase (KDG Kinase) | Measures the phosphorylation of KDG to KDPG. nih.gov | KDG, ATP | Coupled enzyme assay monitoring pyruvate formation via NADH oxidation. nih.gov | KDPG Aldolase, LDH, NADH |

| 2-Keto-3-deoxy-6-phosphogluconate Aldolase (KDPGA) | Measures the cleavage of KDPG into pyruvate and GAP. nih.gov | KDPG | Direct measurement of pyruvate via coupled NADH oxidation. nih.gov | LDH, NADH |

| 2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase | Measures the oxidation of KDG. | KDG, NAD+ | Monitoring the production of NADH by measuring absorbance at 340 nm. | NAD+ |

These HTS methodologies are crucial for discovering novel inhibitors or activators of enzymes in KDG pathways. Such compounds can serve as valuable research tools for elucidating metabolic processes and may hold potential as starting points for the development of new therapeutic agents, such as antibiotics or antiviral drugs. nih.govmdpi.com The ability to screen vast numbers of compounds rapidly accelerates the pace of discovery in these areas. researchgate.net

Due to a lack of available scientific information specifically on the chemical compound "this compound," this article cannot be generated. Extensive searches have not yielded any research data pertaining to its biological role, mechanistic studies, or its function in microbial or plant systems. The scientific literature predominantly focuses on the well-characterized related compound, α-ketoglutaric acid (also known as 2-oxoglutarate).

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient information to generate an article on the biological role and functional studies of the chemical compound “this compound” specifically in non-human animal models.

Due to the lack of specific studies on this compound in animal models, it is not possible to provide the detailed research findings and data tables required for the requested article sections.

Potential Applications As Research Tools and Probes

Utility as a Mechanistic Probe in Enzyme Studies

3,4-Didehydro-2-ketoglutaric acid has been effectively utilized as a mechanistic probe, particularly in the study of dehydrogenases. It functions as an affinity label, a molecule that specifically binds to an enzyme's active site and undergoes a reaction to form a covalent bond, thereby irreversibly modifying the enzyme. nih.govacs.org This property is instrumental in identifying and characterizing active site residues.

A notable example is its use in studying the DPN-dependent isocitrate dehydrogenase. Research has shown that 3,4-didehydro-2-ketoglutarate can act as an affinity label for this enzyme, providing insights into its structure and function. nih.govacs.org By binding to the active site, it allows researchers to pinpoint specific amino acid residues involved in substrate binding and catalysis. This inactivation helps in understanding the enzyme's mechanism of action. nih.gov While it has been shown to be an effective tool for isocitrate dehydrogenase, it does not significantly affect the activity of glutamate (B1630785) dehydrogenase, demonstrating its specificity. nih.gov

Table 1: this compound as an Enzyme Probe

| Enzyme Studied | Role of this compound | Research Finding |

|---|---|---|

| DPN-dependent Isocitrate Dehydrogenase | Affinity Label | Irreversibly inactivates the enzyme, allowing for the identification of active site residues. nih.govacs.org |

Development of this compound Derivatives for Biochemical Assays

The core structure of this compound can be chemically modified to create a variety of derivatives with tailored properties for specific biochemical assays. These modifications can include the introduction of isotopic labels or other functional groups to facilitate detection and analysis. The synthesis of such derivatives expands the utility of the parent compound as a research tool. rsc.org

For instance, isotopically labeled versions of related ketoglutarate derivatives, such as diethyl [1,2-¹³C₂]-2-ketoglutarate, have been developed as hyperpolarized probes to monitor the activity of enzymes like 2-ketoglutarate dehydrogenase (2-KGDH) in vivo. nih.gov These labeled compounds allow for real-time tracking of metabolic flux through critical pathways like the TCA cycle. nih.gov The development of such derivatives provides powerful tools for studying enzyme kinetics and metabolic regulation under physiological conditions. nih.gov The synthesis of various 3,4-didehydropyroglutamate derivatives, which share a similar unsaturated backbone, further illustrates the chemical tractability of this class of molecules for creating probes for stereospecific reactions. rsc.org

Table 2: Examples of Ketoglutarate Derivatives and Their Applications

| Derivative | Modification | Application in Biochemical Assays |

|---|---|---|

| Diethyl [1,2-¹³C₂]-2-ketoglutarate | ¹³C isotopic labeling and esterification | In vivo monitoring of 2-ketoglutarate dehydrogenase activity using hyperpolarized NMR spectroscopy. nih.gov |

| 3-Bromo-2-ketoglutarate | Bromination | Used as a substrate analog to modify and identify active site peptides in NADP+-dependent isocitrate dehydrogenase. acs.org |

Application in Affinity Chromatography for Protein Isolation

The principle of affinity labeling can be extended to affinity chromatography, a powerful technique for purifying specific proteins from complex mixtures. By immobilizing this compound or a suitable derivative onto a solid support matrix, such as agarose (B213101) beads, a highly selective affinity column can be created. gbiosciences.com

When a cell lysate or protein mixture is passed through this column, proteins that have a specific binding affinity for the immobilized ligand will be retained, while other proteins will wash through. gbiosciences.com The target protein can then be eluted by changing the buffer conditions, for example, by adding a high concentration of the free ligand (α-ketoglutarate) to compete for binding to the protein's active site. wikipedia.org This technique is particularly useful for isolating and purifying α-ketoglutarate-dependent enzymes and other proteins that interact with this metabolite. nih.govnih.gov The immobilization of enzymes and ligands is a well-established method for enhancing stability and enabling reuse, which is crucial for preparative applications. nih.govmdpi.com

Table 3: Principle of Affinity Chromatography using this compound

| Component | Function |

|---|---|

| Stationary Phase | A solid support matrix (e.g., agarose beads). gbiosciences.com |

| Immobilized Ligand | This compound or a derivative covalently attached to the stationary phase. |

| Mobile Phase | A buffer containing the protein mixture that is passed through the column. |

| Target Protein | An enzyme or protein with a specific binding site for α-ketoglutarate or its analog. |

| Elution Buffer | A buffer containing a high concentration of a competing ligand (e.g., free α-ketoglutarate) to release the bound target protein. wikipedia.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| α-Ketoglutarate (2-Oxoglutarate) |

| Isocitrate |

| Glutamate |

| Diethyl [1,2-¹³C₂]-2-ketoglutarate |

| 3-Bromo-2-ketoglutarate |

| 3,4-Didehydropyroglutamate |

Future Directions and Emerging Research Avenues for 3,4 Didehydro 2 Ketoglutaric Acid

Advancing Understanding of Biological Synthesis Pathways

A fundamental gap in our knowledge of 3,4-Didehydro-2-ketoglutaric acid is its biological origin. While chemical synthesis methods exist, its natural biosynthetic pathways are yet to be identified. Future research must prioritize the discovery and characterization of the enzymes and metabolic routes responsible for its formation in organisms.

A potential starting point for this exploration lies in the well-established metabolic pathways of structurally similar molecules, such as α-ketoglutarate and other keto acids. For instance, the synthesis of 2-keto-3-deoxy-D-gluconate (KDG), another key metabolic intermediate, is achieved through the enzymatic dehydration of D-gluconate by gluconate dehydratase. nih.govnih.gov Investigating whether analogous dehydratase or dehydrogenase enzymes act on precursors related to α-ketoglutarate could reveal the synthesis pathway of this compound.

Furthermore, the intricate network of reactions that produce α-ketoglutarate itself offers promising avenues for investigation. sci-hub.se AKG is synthesized from isocitrate within the TCA cycle by isocitrate dehydrogenase and can also be produced from glutamate (B1630785) via glutamate dehydrogenase. wikipedia.orgcreative-proteomics.com It is conceivable that a variant or a promiscuous activity of these or other related enzymes could lead to the desaturation of an AKG precursor, yielding this compound. The study of microbial systems, particularly those thriving in unique environments, may uncover novel enzymatic activities capable of this transformation. google.com

Elucidating Novel Enzymatic Partners and Inhibitors

The known interaction of this compound with diphosphopyridine nucleotide-dependent isocitrate dehydrogenase, where it acts as an affinity label, provides a crucial clue to its potential biological partners. nih.govacs.org This interaction suggests that the compound may function as a regulator or modulator of enzymes involved in core metabolic processes.

Future research should focus on identifying other enzymatic partners of this compound. This can be achieved through a combination of proteomic approaches, such as affinity purification-mass spectrometry, using a tagged version of the compound to pull down interacting proteins from cell lysates. The α-ketoglutarate dehydrogenase (KGDHC) complex, a key enzyme in the TCA cycle, is a prime candidate for investigation due to its central role in α-keto acid metabolism. nih.govnih.gov

Moreover, the development and screening of small molecule libraries for inhibitors of the putative biosynthetic enzymes of this compound will be instrumental. Understanding the inhibitory landscape will not only help in dissecting its metabolic context but also provide chemical tools for studying its function. The design of such inhibitors could draw inspiration from known inhibitors of enzymes in related pathways, such as those targeting isocitrate dehydrogenase, which have been explored in the context of cancer therapy. nih.gov

Exploring Uncharted Metabolic Roles in Diverse Organisms

The metabolic significance of this compound is a vast, unexplored territory. Given its structural similarity to α-ketoglutarate, a central molecule in carbon and nitrogen metabolism, it is plausible that this compound plays a role in similar or related cellular processes. wikipedia.orgcreative-proteomics.com

A key area of future investigation will be to determine if this compound can substitute for α-ketoglutarate as a co-substrate for the numerous α-KG-dependent dioxygenases. wikipedia.org These enzymes are critical in a wide range of processes, including histone demethylation, DNA repair, and oxygen sensing. The presence of the double bond in this compound could confer unique regulatory properties, potentially acting as a competitive inhibitor or an allosteric modulator of these enzymes.

Furthermore, exploring its metabolic fate is crucial. Does it get incorporated into central carbon metabolism, or does it have a specialized signaling role? Isotope tracing studies, using labeled this compound, will be essential to map its metabolic flux and identify downstream metabolites. Investigating its presence and potential roles in a wide array of organisms, from bacteria to plants and animals, could reveal conserved or species-specific functions. The study of organisms with unique metabolic capabilities, such as certain bacteria that can metabolize a variety of organic acids, may provide initial clues. google.com

Development of Advanced Analytical Techniques for Low-Abundance Detection

A significant hurdle in studying this compound is the lack of sensitive and specific analytical methods for its detection, especially if it exists at low concentrations in biological samples. The development of such techniques is a prerequisite for advancing our understanding of its biological roles.

Future efforts should focus on creating robust analytical platforms based on liquid chromatography-mass spectrometry (LC-MS). nih.gov The development of derivatization strategies that specifically target the keto and carboxylic acid functionalities, as well as the double bond, could enhance ionization efficiency and chromatographic separation, leading to improved sensitivity and specificity.

Additionally, the synthesis of stable isotope-labeled internal standards for this compound is imperative for accurate quantification in complex biological matrices. The establishment of these quantitative methods will enable researchers to screen for the presence of this compound in various tissues and organisms and to study how its levels change in response to different physiological and pathological conditions. The development of targeted metabolomics assays that include this compound alongside other key keto acids will be a powerful tool for future metabolic studies. researchgate.net

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,4-didehydro-2-ketoglutaric acid, and what analytical techniques validate its purity?

- Methodology : Synthesis typically involves multi-step organic reactions, such as dehydrogenation of 2-ketoglutaric acid derivatives or enzymatic pathways using α-ketoglutarate dehydrogenases. Purity validation requires HPLC (for separation efficiency), NMR (structural confirmation via proton/carbon shifts), and mass spectrometry (exact mass determination). For example, analogous compounds like 2-(3,4-dihydroxyphenyl) acetic acid esters are synthesized via acetylation, chlorination, and deprotection steps, with purity confirmed by melting point analysis and spectral data .

Q. How is this compound detected in biological matrices, and what are common interferences?

- Methodology : Detection in biological samples (e.g., cell lysates, plasma) employs LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to mitigate matrix effects. Interferences may arise from structurally similar α-keto acids (e.g., α-ketoglutarate) or degradation products. Pre-column derivatization with dansyl chloride or o-phenylenediamine enhances sensitivity and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。